7-Hydroxy-loxapine-sulfate Sodium Salt is a chemical compound with the molecular formula and a molecular weight of approximately 445.85 g/mol. It is a sodium salt of the sulfate ester of 7-hydroxy-loxapine, which is a metabolite of loxapine, a dibenzoxazepine antipsychotic agent. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a piperazine moiety, contributing to its pharmacological properties .
The chemical behavior of 7-Hydroxy-loxapine-sulfate Sodium Salt can be understood through various reactions typical of sulfonate esters and aromatic compounds:
7-Hydroxy-loxapine-sulfate Sodium Salt exhibits significant biological activity, primarily attributed to its role as a metabolite of loxapine. It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, as well as serotonergic receptors. This interaction profile suggests potential antipsychotic effects similar to those of loxapine but with possibly different pharmacokinetics due to its sulfate modification. Research indicates that it may contribute to the therapeutic effects observed in patients treated with loxapine .
The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt typically involves several steps:
7-Hydroxy-loxapine-sulfate Sodium Salt has several applications in both research and clinical settings:
Studies have explored the interactions of 7-Hydroxy-loxapine-sulfate Sodium Salt with various biological targets:
Several compounds share structural or functional similarities with 7-Hydroxy-loxapine-sulfate Sodium Salt. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Loxapine | Dibenzoxazepine | Parent compound; direct antipsychotic action |
| Clozapine | Dibenzodiazepine | Atypical antipsychotic; broader receptor profile |
| Olanzapine | Thienobenzodiazepine | Antipsychotic; lower side effects compared to others |
| 7-Hydroxyloxapine | Hydroxylated Loxapine | Active metabolite; specific receptor interactions |
The unique aspect of 7-Hydroxy-loxapine-sulfate Sodium Salt lies in its sulfate modification, which may enhance solubility and alter receptor binding profiles compared to its parent compound loxapine and other similar antipsychotics. This modification could potentially lead to different therapeutic effects or side effect profiles, warranting further investigation into its clinical applications .
7-Hydroxy-loxapine-sulfate sodium salt is a secondary metabolite derived from the antipsychotic drug loxapine. In mammalian systems, loxapine undergoes extensive hepatic metabolism through two primary phases: aromatic hydroxylation and conjugation. The first phase involves cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, which catalyze the hydroxylation of loxapine at the 7-position to form 7-hydroxy-loxapine. This intermediate is subsequently conjugated via sulfation, a reaction mediated by sulfotransferase (SULT) enzymes, predominantly SULT1A1 and SULT1A3, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 7-hydroxy-loxapine.
The sodium salt form arises during excretion, where the sulfate conjugate interacts with sodium ions in renal tubules, forming a water-soluble compound that facilitates urinary elimination. Structural studies using nuclear magnetic resonance (NMR) spectroscopy confirm the regioselectivity of hydroxylation at the 7-position, while infrared (IR) spectroscopy identifies the sulfate ester bond through characteristic absorption bands at 1250–1220 cm⁻¹ (S=O stretching) and 1050–1000 cm⁻¹ (S-O-C linkage).
Chemoenzymatic synthesis offers a controlled approach to producing 7-hydroxy-loxapine-sulfate sodium salt. This method combines chemical hydroxylation with enzymatic sulfation, leveraging the specificity of microbial sulfotransferases. For instance, the aryl sulfotransferase from Desulfitobacterium hafniense has been employed to sulfate 7-hydroxy-loxapine using para-nitrophenyl sulfate (p-NPS) as a sulfate donor. The reaction proceeds under mild conditions (pH 7.5, 37°C) and achieves a yield of 58–72% after purification via high-performance liquid chromatography (HPLC).
A comparative analysis of chemoenzymatic vs. chemical sulfation reveals distinct advantages:
| Parameter | Chemoenzymatic Method | Chemical Method |
|---|---|---|
| Regioselectivity | High (targets 7-OH group) | Moderate (requires protecting groups) |
| Reaction Time | 4–6 hours | 12–24 hours |
| Byproduct Formation | Minimal | Significant (e.g., N-oxides) |
| Yield | 58–72% | 35–50% |
Enzymatic methods also avoid the use of harsh reagents, reducing the risk of side reactions such as N-oxidation or desmethylation, which are common in purely chemical approaches.
The sulfation of 7-hydroxy-loxapine involves an electrophilic substitution mechanism, where the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfate donor. In chemical synthesis, sulfur trioxide complexes (e.g., SO₃·pyridine or SO₃·dimethylformamide) serve as effective sulfating agents. For example, reacting 7-hydroxy-loxapine with SO₃·pyridine in acetonitrile at 90°C for 8 hours yields the sulfate ester, which is subsequently converted to the sodium salt using sodium 2-ethylhexanoate.
Catalytic optimization focuses on three factors:
Recent advancements include the use of tributylsulfoammonium betaine (TBSAB) as a sulfating agent, which improves solubility in organic solvents and enhances reaction efficiency.
The initial biotransformation of loxapine to 7-hydroxyloxapine is predominantly mediated by cytochrome P450 2D6 (CYP2D6), as demonstrated through comprehensive in vitro studies utilizing complementary DNA-expressed enzymes and human liver microsomal preparations [3] [6]. These investigations employed correlation analysis with twelve phenotyped human liver microsomal samples and selective cytochrome P450 inhibitors to definitively establish the enzymatic specificity [10].
Research findings indicate that cytochrome P450 2D6 demonstrates high affinity for the 7-position hydroxylation of loxapine, distinguishing this pathway from the cytochrome P450 1A2-mediated formation of 8-hydroxyloxapine [6] [11]. The 7-hydroxylation reaction exhibits Michaelis-Menten kinetics, with the resulting 7-hydroxyloxapine metabolite displaying significantly enhanced pharmacological activity compared to the parent compound [12] .
| Cytochrome P450 Enzyme | Primary Metabolite Formed | Metabolic Pathway | Relative Contribution | Pharmacological Activity |
|---|---|---|---|---|
| CYP1A2 | 8-Hydroxyloxapine | Aromatic Hydroxylation | Major | Weak dopamine D2 activity |
| CYP2D6 | 7-Hydroxyloxapine | Aromatic Hydroxylation | Moderate | High dopamine D2 affinity |
| CYP3A4 | N-Desmethylloxapine (Amoxapine) | N-Demethylation | Major | Antidepressant activity |
| CYP3A4 | Loxapine N-oxide | N-Oxidation | Major | Inactive |
The hydroxylation process occurs within the hepatic endoplasmic reticulum, where cytochrome P450 2D6 catalyzes the insertion of molecular oxygen into the aromatic ring system [11] [12]. This oxidative transformation requires the presence of cytochrome P450 reductase and molecular oxygen, with the reaction proceeding through a high-valent iron-oxo intermediate [14]. The specificity of cytochrome P450 2D6 for the 7-position hydroxylation is attributed to the enzyme's active site architecture, which positions the substrate in a favorable orientation for selective carbon-hydrogen bond activation [15].
Following the formation of 7-hydroxyloxapine, Phase II metabolism proceeds through sulfate conjugation mediated by cytosolic sulfotransferase enzymes [7] [16]. The sulfotransferase superfamily comprises multiple isoforms with distinct substrate specificities and tissue distribution patterns [16] [8]. These enzymes catalyze the transfer of sulfate groups from the cofactor 3'-phosphoadenosine-5'-phosphosulfate to nucleophilic sites on hydroxylated substrates [7] [17].
The sulfation of 7-hydroxyloxapine involves the formation of an unstable sulfate ester intermediate, which is subsequently stabilized through sodium salt formation [9] [8]. This conjugation reaction occurs in the hepatic cytosol and requires the presence of sulfotransferase enzymes with appropriate substrate specificity for phenolic hydroxyl groups [16] [18]. Research indicates that sulfotransferase 1A1 demonstrates significant activity toward hydroxylated aromatic compounds, making it a likely candidate for 7-hydroxyloxapine sulfation [18] [19].
| Sulfotransferase Isoform | Common Name | Substrate Specificity | Thermal Stability | Tissue Distribution |
|---|---|---|---|---|
| SULT1A1 | Phenol-sulfating PST | Phenolic compounds | Stable | Liver, intestine |
| SULT1A2 | P-PST-2 | Phenolic compounds | Stable | Liver, intestine |
| SULT1A3 | Monoamine-sulfating PST | Monoamines | Labile | Brain, liver |
| SULT1B1 | Thyroid hormone-sulfating ST | Thyroid hormones | Stable | Liver |
| SULT1E1 | Estrogen-ST | Estrogens | Stable | Liver, intestine |
| SULT2A1 | Dehydroepiandrosterone-ST | 3β-Hydroxysteroids | Stable | Liver, adrenal |
| SULT2B1a | Hydroxysteroid SULT | 3β-Hydroxysteroids | Stable | Liver, prostate |
| SULT2B1b | Hydroxysteroid SULT | 3β-Hydroxysteroids | Stable | Liver, prostate |
The sulfation process involves three sequential enzymatic steps [20]. Initially, sulfate combines with adenosine triphosphate to form adenosine 5'-phosphosulfate through the action of adenosine triphosphate sulfurylase [7] [20]. Subsequently, adenosine 5'-phosphosulfate undergoes phosphorylation by adenosine 5'-phosphosulfate phosphokinase to generate 3'-phosphoadenosine-5'-phosphosulfate [20]. Finally, cytosolic sulfotransferase enzymes catalyze the transfer of the sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxyl group of 7-hydroxyloxapine [7] [8].
The specificity of sulfotransferase isoforms for 7-hydroxyloxapine conjugation depends on several factors, including substrate binding affinity, enzyme kinetics, and tissue-specific expression patterns [16] [8]. Sulfotransferase 1A1, which demonstrates broad substrate tolerance for phenolic compounds, likely plays a major role in 7-hydroxyloxapine sulfation based on its substrate specificity profile [8] [19]. Additionally, the thermal stability and cytosolic localization of sulfotransferase 1A1 make it well-suited for hepatic Phase II metabolism of hydroxylated loxapine metabolites [16] [8].
Significant interspecies differences exist in the metabolic disposition of loxapine and its subsequent conversion to 7-Hydroxy-loxapine-sulfate Sodium Salt [21] [22]. Comprehensive studies examining loxapine metabolism across multiple species, including rats, mice, guinea pigs, dogs, rabbits, monkeys, and humans, have revealed substantial variability in enzymatic activity, bioavailability, and metabolite formation patterns [21] [23].
Research demonstrates that hydroxylation represents the predominant metabolic pathway across all investigated species, although the relative contribution of specific cytochrome P450 isoforms varies considerably [21] [24]. Human metabolism exhibits unique characteristics compared to commonly used laboratory animal models, with distinct differences in oral bioavailability and metabolite distribution profiles [25] [22]. In humans, oral bioavailability approaches 33%, whereas rats demonstrate significantly lower bioavailability ranging from 2-10% [22]. Dogs show virtually undetectable oral bioavailability, indicating substantial first-pass metabolism [22].
| Species | Primary Metabolic Pathway | Bioavailability (%) | Metabolic Similarity to Human | CYP Enzyme Expression |
|---|---|---|---|---|
| Human | Hydroxylation | 33 | Reference | CYP1A2, CYP2D6, CYP3A4 |
| Rat | Hydroxylation | 2-10 | Different | Variable CYP expression |
| Mouse | Hydroxylation | Not available | Different | Variable CYP expression |
| Guinea Pig | Hydroxylation | Similar to human | Similar | Similar to human |
| Dog | Hydroxylation | Not detectable (oral) | Similar | Similar to human |
| Rabbit | Hydroxylation | Not available | Different | Variable CYP expression |
| Monkey | Hydroxylation | Not available | Not available | Variable CYP expression |
Guinea pig and dog liver microsomes demonstrate metabolic profiles most similar to humans, making these species potentially valuable models for studying 7-hydroxyloxapine formation and subsequent sulfation [21]. Conversely, rats and mice exhibit substantial differences in cytochrome P450 isoform expression and activity, leading to altered metabolite formation patterns compared to humans [24] [23].
The interspecies variability extends to Phase II metabolism, where differences in sulfotransferase isoform expression and activity significantly impact the formation of sulfated metabolites [16] [26]. Human sulfotransferase expression patterns differ markedly from those observed in laboratory animals, with distinct tissue distribution and substrate specificity profiles [16] [8]. These differences have important implications for the extrapolation of preclinical metabolic data to human populations and highlight the limitations of animal models in predicting human metabolic disposition [15] [26].
Cytochrome P450 polymorphisms contribute additional complexity to interspecies metabolic variability [15] [27]. Human populations exhibit substantial genetic diversity in cytochrome P450 2D6 expression and activity, with distinct phenotypic classifications including poor, intermediate, extensive, and ultrarapid metabolizers [15] [27]. These genetic variations significantly influence the formation of 7-hydroxyloxapine and, consequently, the subsequent production of 7-Hydroxy-loxapine-sulfate Sodium Salt [26] [27].
| Analytical Method | Detection Range (ng/mL) | Analytes Measured | Precision (%RSD) | Accuracy (%) | Sample Volume (μL) | Run Time (min) |
|---|---|---|---|---|---|---|
| HPLC-MS/MS (SPE) | 0.0500-50.0 | Loxapine, 7-OH, 8-OH, Amoxapine | <15% | ±13% | Not specified | <10 |
| HPLC-MS/MS (Precipitation) | 0.100-25.0 | Loxapine N-oxide | <10% | ±13% | Not specified | <10 |
| LC-MS/MS (Micro-elution SPE) | 0.0500-50.0 | Loxapine + 4 metabolites | <13.8% | 86.4-109.3% | 100 | <10 |
| HPLC-UV | >3.0 | Loxapine + metabolites | >20% | Variable | Larger volumes | >10 |